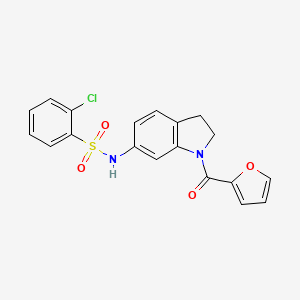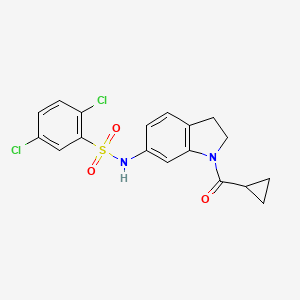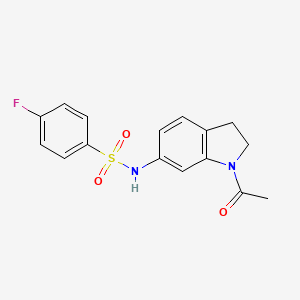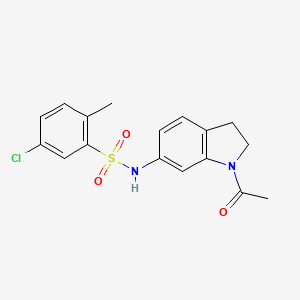
N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide
Descripción general
Descripción
N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide, also known as ML239, is a small molecule drug candidate that has been developed for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. ML239 has been found to exhibit potent anti-inflammatory and anticancer activities, making it a promising candidate for further research.
Mecanismo De Acción
The precise mechanism of action of N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide is not fully understood, but it is believed to act by inhibiting various signaling pathways that are involved in cancer and inflammation. N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide has been found to inhibit the activity of the NF-kappaB signaling pathway, which is a key regulator of inflammation and cancer. In addition, N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide has been found to inhibit the activity of the AKT signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide has been found to exhibit potent biochemical and physiological effects in various disease models. In cancer models, N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide has been found to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation models, N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide has been found to reduce inflammation and oxidative stress, which are key factors in the development of various diseases such as arthritis, multiple sclerosis, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide is its potent activity against cancer and inflammation, which makes it a promising drug candidate for further research. In addition, N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide has been found to exhibit good pharmacokinetic properties, such as good oral bioavailability and low toxicity.
However, one of the limitations of N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further research is needed to fully understand the mechanism of action of N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide, and to identify potential side effects and toxicity.
Direcciones Futuras
There are several potential future directions for research on N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide, including:
1. Investigating the potential of N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide as a combination therapy with other anticancer or anti-inflammatory drugs.
2. Studying the mechanism of action of N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide in more detail, to identify potential targets for drug development.
3. Developing new formulations of N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide to improve its solubility and bioavailability.
4. Investigating the potential of N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide in other disease models, such as neurodegenerative disorders or autoimmune diseases.
5. Identifying potential biomarkers for N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide, to aid in patient selection and monitoring during clinical trials.
Conclusion
In conclusion, N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide, or N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide, is a promising drug candidate that exhibits potent anti-inflammatory and anticancer activities. While further research is needed to fully understand its mechanism of action and potential side effects, N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide holds great potential for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In inflammation research, N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide has been found to exhibit potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6. N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide has also been found to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are key mediators of inflammation.
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-5-chloro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-11(21)20-8-7-12-3-5-14(10-15(12)20)19-25(22,23)17-9-13(18)4-6-16(17)24-2/h3-6,9-10,19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJZWFGPFPAKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2,5-difluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3397262.png)

![N-(2-chloro-4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3397270.png)
![N-(3-chloro-2-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3397272.png)
![N-benzyl-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3397280.png)

![4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3397307.png)

![3-(4-Chlorobenzyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3397319.png)
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B3397332.png)
